6-Amino-N-(2,6-dimethylphenyl)hexanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-(2,6-dimethylphenyl)hexanamide typically involves the reaction of 2,6-dimethylaniline with hexanoyl chloride to form N-(2,6-dimethylphenyl)hexanamide. This intermediate is then subjected to amination to introduce the amino group at the 6th position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-(2,6-dimethylphenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
6-Amino-N-(2,6-dimethylphenyl)hexanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-N-(2,6-dimethylphenyl)hexanamide is primarily related to its role as an intermediate in the synthesis of local anesthetics. These compounds typically work by blocking sodium channels in nerve cells, thereby preventing the initiation and propagation of nerve impulses .
Comparison with Similar Compounds
Similar Compounds
6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide: Another derivative used in the synthesis of local anesthetics.
Bupivacaine: A well-known local anesthetic that shares structural similarities with 6-Amino-N-(2,6-dimethylphenyl)hexanamide.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial applications.
Properties
IUPAC Name |
6-amino-N-(2,6-dimethylphenyl)hexanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-7-6-8-12(2)14(11)16-13(17)9-4-3-5-10-15/h6-8H,3-5,9-10,15H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUVJDCMFWYXCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877636 | |
Record name | HEXANAMIDE, 6-AMINO-N-(2,6-DIMETHYLPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102089-67-8 | |
Record name | HEXANAMIDE, 6-AMINO-N-(2,6-DIMETHYLPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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